molecular formula C17H20ClN5O B4730297 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride

Cat. No. B4730297
M. Wt: 345.8 g/mol
InChI Key: FSSGBXZTHXKQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride, also known as BRL 37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been widely used in scientific research to understand the role of β3-adrenergic receptors in various physiological processes.

Mechanism of Action

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride is a selective β3-adrenergic receptor agonist. It binds to and activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenergic receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which leads to the phosphorylation of various target proteins and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by the activation of β3-adrenergic receptors. Activation of β3-adrenergic receptors in adipose tissue leads to the activation of lipolysis and the release of fatty acids into the bloodstream. This process is important for the regulation of energy homeostasis and the prevention of obesity. Activation of β3-adrenergic receptors in skeletal muscle leads to the activation of thermogenesis, which is the process of generating heat by burning calories. This process is important for the regulation of body temperature and the prevention of hypothermia. Activation of β3-adrenergic receptors in the urinary bladder leads to the relaxation of smooth muscle and the promotion of urine flow. This process is important for the treatment of urinary incontinence.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride in lab experiments are its high selectivity and potency for β3-adrenergic receptors. This allows for the specific activation of β3-adrenergic receptors without affecting other adrenergic receptors. The limitations of using this compound in lab experiments are its limited solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the use of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride in scientific research. One direction is the investigation of the role of β3-adrenergic receptors in the regulation of energy metabolism and the prevention of obesity. Another direction is the development of new drugs that target β3-adrenergic receptors for the treatment of metabolic disorders such as diabetes and obesity. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Scientific Research Applications

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride has been widely used in scientific research to understand the role of β3-adrenergic receptors in various physiological processes. It has been used to study the effects of β3-adrenergic receptor activation on lipolysis, thermogenesis, and glucose homeostasis. It has also been used to investigate the role of β3-adrenergic receptors in the cardiovascular system, urinary bladder, and gastrointestinal tract.

properties

IUPAC Name

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O.ClH/c1-2-11-18-13-14-7-6-10-16(12-14)23-17-19-20-21-22(17)15-8-4-3-5-9-15;/h3-10,12,18H,2,11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSGBXZTHXKQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride
Reactant of Route 3
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride
Reactant of Route 5
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.